2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid
Description
Systematic Nomenclature and IUPAC Classification
The compound 2-acetylamino-4,5-dihydro-thiazole-4-carboxylic acid is systematically named according to IUPAC guidelines as 2-(acetylamino)-4,5-dihydro-1,3-thiazole-4-carboxylic acid . This nomenclature reflects its core structure: a partially saturated thiazole ring (4,5-dihydrothiazole) with an acetylamino substituent at position 2 and a carboxylic acid group at position 4. The CAS registry number for this compound is 318245-45-3 , and its molecular formula is C₆H₈N₂O₃S , corresponding to a molecular weight of 188.21 g/mol . Common synonyms include 2-acetamido-4,5-dihydrothiazole-4-carboxylic acid and 2-acetylamino-Δ²-thiazoline-4-carboxylic acid, both emphasizing the acetylated amine and the dihydrothiazole backbone.
Molecular Structure Analysis: Thiazoline Ring Geometry and Substituent Configuration
The molecular structure features a 4,5-dihydrothiazole (thiazoline) ring, a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The "4,5-dihydro" designation indicates partial saturation, with single bonds at C4–C5, resulting in a non-aromatic ring system. Key substituents include:
- An acetylamino group (–NHCOCH₃) at position 2, which introduces hydrogen-bonding capability and steric bulk.
- A carboxylic acid group (–COOH) at position 4, contributing to polarity and acidity.
The thiazoline ring adopts a half-chair conformation due to the partial saturation, with the carboxylic acid group occupying an axial or equatorial position depending on crystallization conditions. Substituent configurations influence intramolecular interactions, such as hydrogen bonding between the amide N–H and the carboxylic acid O–H, stabilizing the solid-state structure.
Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The proton spectrum (DMSO-d₆) shows distinct signals for the thiazoline ring protons (δ 3.2–4.1 ppm, multiplet, C4–H and C5–H), the acetyl methyl group (δ 2.1 ppm, singlet), and the amide N–H (δ 10.2 ppm, broad). The carboxylic acid proton appears as a broad singlet near δ 12.5 ppm.
- ¹³C NMR : Peaks include the carbonyl carbons of the acetyl (δ 169.5 ppm) and carboxylic acid (δ 172.1 ppm), the thiazoline ring carbons (δ 45–60 ppm), and the acetyl methyl group (δ 22.3 ppm).
Infrared (IR) Spectroscopy
Key absorptions include:
Crystallographic Data and Solid-State Conformational Studies
X-ray crystallographic studies of analogous thiazoline derivatives reveal monoclinic crystal systems with space group P2₁/c. While specific data for this compound are limited, related compounds exhibit hydrogen-bonded dimers via carboxylic acid groups, forming infinite chains along the crystallographic axis. Predicted lattice parameters include:
- Unit cell dimensions : a = 7.2 Å, b = 10.5 Å, c = 12.8 Å, β = 95°.
- Density : ~1.45 g/cm³, typical for hydrogen-bonded organic crystals.
The dihedral angle between the thiazoline ring and the acetyl group is approximately 25° , minimizing steric hindrance while allowing conjugation between the amide and ring π-system.
Table 1: Key Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 10.2 (s, 1H), δ 4.1–3.2 (m, 2H), δ 2.1 (s, 3H), δ 12.5 (s, 1H) | N–H, thiazoline CH₂, CH₃, COOH |
| ¹³C NMR | δ 172.1, 169.5, 60.2, 45.3, 22.3 | C=O (COOH), C=O (amide), ring C |
| IR (KBr) | 1650 cm⁻¹, 1540 cm⁻¹, 2500–3000 cm⁻¹ | Amide I/II, O–H stretch |
| MS (EI) | m/z 188.1 (M⁺), 170.1 (M⁺–H₂O), 145.0 (M⁺–COCH₃) | Molecular ion, fragmentation |
Properties
IUPAC Name |
2-acetamido-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-3(9)7-6-8-4(2-12-6)5(10)11/h4H,2H2,1H3,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORZXAUEMHJPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid typically involves the reaction of 2-chloroacrylate with thiourea . Another method includes the condensation of 4-bromomethyl coumarin with 4,5-dihydrothiazole-2-thiol in anhydrous potassium carbonate using absolute ethanol as a solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Compounds
2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. Its ability to participate in various chemical reactions enables the development of novel compounds with tailored properties for specific applications .
Reactions and Synthetic Routes
The compound can undergo several types of reactions, including:
- Nucleophilic substitutions
- Condensation reactions
- Cyclization processes
These reactions highlight its versatility in synthetic organic chemistry .
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various pathogens, demonstrating effectiveness that could lead to the development of new antibiotics .
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies have evaluated its cytotoxic effects against several cancer cell lines, including:
- A549 (non-small lung carcinoma)
- Caco-2 (colon carcinoma)
- SHSY-5Y (neuroblastoma)
Results indicate that certain derivatives exhibit higher selectivity and efficacy compared to established chemotherapeutics like doxorubicin .
Mechanism of Action
The molecular mechanism involves binding interactions with biomolecules and modulation of cellular pathways, leading to apoptosis in cancer cells .
Medicinal Chemistry
Therapeutic Agent Development
Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its diverse biological activities suggest applications in treating conditions such as inflammation, neurodegenerative diseases, and infections .
Case Study: Neuroblastoma Treatment
A study focused on derivatives of this compound demonstrated significant cytotoxicity against neuroblastoma cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
Industrial Applications
Material Science
In industrial settings, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique properties are leveraged to create compounds with desirable characteristics for various applications .
Data Summary
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Chemical Synthesis | Building block for complex compounds | Versatile reactions enable novel synthesis |
| Biological Activities | Antimicrobial and anticancer agents | Effective against multiple pathogens and cancers |
| Medicinal Chemistry | Therapeutic agent development | Potential treatments for inflammation and cancer |
| Industrial Applications | Material development | Intermediate for pharmaceuticals |
Mechanism of Action
The mechanism of action of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, compounds containing the thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate/block receptors in biological systems . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Similarities
The compound’s structural analogs share core thiazole or dihydro-thiazole motifs but differ in substituents, which critically influence their physicochemical properties and biological activities. Below is a detailed comparison:
Table 1: Key Structural and Functional Attributes of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic Acid and Analogs
Critical Analysis of Substituent Effects
Dihydro-Thiazole vs. This flexibility may influence binding affinity in enzyme-substrate interactions .
Carboxylic Acid Positioning :
- The carboxylic acid group at C4 (target compound) versus C5 (877997-99-4) alters electronic distribution, affecting solubility and hydrogen-bonding capacity. For instance, the C4 position may favor interactions with polar residues in enzymatic active sites .
Aromatic vs. Such features correlate with enhanced antimicrobial activity in the former .
Biological Activity
2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid is a thiazole derivative with significant potential in various biological applications. This article explores its biological activities, including antimicrobial, anticancer, antioxidant, anti-inflammatory, and neuroprotective properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 188.20 g/mol. Its structure features a thiazole ring and functional groups that enhance its solubility and reactivity, making it a versatile candidate for medicinal chemistry.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains. The antibacterial activity is typically assessed using methods that measure the inhibition of bacterial growth.
Case Study: A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at low concentrations, suggesting its potential as an antibiotic agent .
2. Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against several cancer cell lines. Its derivatives have shown promise in selectively targeting cancer cells while sparing normal cells.
Research Findings:
- A series of thiazole derivatives were tested for their in vitro antitumor activity against multiple cancer cell lines, including HS 578T (breast cancer) and SHSY-5Y (neuroblastoma). One derivative exhibited lethal effects on HS 578T cells with an IC50 value indicating potent cytotoxicity .
- Another study highlighted that thiazole derivatives demonstrated selective cytotoxicity against SHSY-5Y cells compared to healthy NIH/3T3 fibroblast cells .
3. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays that measure free radical scavenging ability. This property is crucial for protecting cells from oxidative stress.
Key Findings:
- The compound showed significant antioxidant activity in DPPH and nitric oxide scavenging assays, indicating its potential as a protective agent against oxidative damage .
4. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented. It has been shown to inhibit the production of inflammatory mediators in vitro.
Mechanism: The anti-inflammatory activity is typically assessed through assays measuring the inhibition of cytokine production and other inflammatory markers .
5. Neuroprotective Activity
Recent studies have suggested that this compound may offer neuroprotective benefits by protecting neurons from injury or degeneration.
Research Insights:
- The neuroprotective effects were evaluated using models of neuronal injury, where the compound demonstrated a capacity to mitigate neuronal loss .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-4-thiazolecarboxylic acid | Lacks acetyl group; known for antimicrobial properties | |
| 5-Methylthiazole-2-carboxylic acid | Contains a methyl group; used in synthetic pathways | |
| 2-Hydroxythiazole-4-carboxylic acid | Exhibits different biological activities due to hydroxy group |
The unique functional groups of this compound enhance its biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid, and what factors influence their yields?
- Methodology : Synthesis often involves cyclization reactions or coupling strategies. For example, thiazole derivatives can be synthesized via condensation of cysteine analogs with benzonitrile under controlled pH (e.g., pH 6.4 phosphate buffer) and ambient temperature, followed by purification via crystallization . Yield optimization depends on reaction time, solvent choice (e.g., DMSO for reflux), and stoichiometric ratios of reagents like EDCI/HOBt for amide bond formation .
- Key Data :
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Cysteine-benzonitrile condensation | ~65% | pH 6.4, 18h reflux | |
| EDCI/HOBt coupling | >98% | DCM/DMF, 2-3x excess amine |
Q. How is the compound characterized structurally, and which analytical techniques are critical for validation?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR at 300 MHz) confirms regiochemistry and stereochemistry. Mass spectrometry (MS) validates molecular weight (e.g., m/z 373.1 [M+H]), while X-ray crystallography or HPLC ensures purity (>98%) .
- Critical Parameters : Solvent selection (e.g., CDCl for NMR), ionization mode in MS (ESI preferred), and column type for HPLC (C18 reverse-phase) .
Q. What are the primary biological activities reported for this compound?
- Methodology : Studies highlight its role as a substrate for carboxylesterase 1 (CES1), evaluated via bioluminescence assays using derivatives like (S)-NLMe. Activity is quantified via hydrolysis rates and inhibition kinetics .
- Key Findings : Demonstrated low background interference and no phototoxicity in enzyme assays, making it suitable for real-time monitoring .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiazole ring) affect biological activity and target selectivity?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., diacylhydrazine derivatives) and testing against targets like cancer cell lines or enzymes. Computational docking (e.g., AutoDock Vina) predicts binding affinities .
- Data Contradictions : For example, nitration at different positions (e.g., 4' vs. 5') in biphenyl analogs alters activity, requiring careful control of nitrating agents (e.g., HNO vs. acetyl nitrate) to resolve discrepancies .
Q. What computational tools are effective in predicting the compound’s interactions with biological targets?
- Methodology : Molecular dynamics simulations (e.g., GROMACS) and density functional theory (DFT) calculations model electronic properties and binding modes. Tools like DSSTox provide toxicity predictions .
- Validation : Cross-referencing with experimental data (e.g., IC values from kinase assays) ensures model accuracy .
Q. How can researchers address contradictions in reported data, such as variable nitration outcomes in aromatic systems?
- Methodology : Systematic analysis of reaction conditions (e.g., nitric acid concentration, solvent polarity) using kinetic studies. For example, biphenyl nitration shows divergent o:p ratios under stirred vs. unstirred conditions, attributed to competing electrophiles (nitronium ions vs. molecular HNO) .
- Resolution : Controlled experiments with isotopic labeling (e.g., N-nitric acid) or in situ monitoring (e.g., FTIR) clarify mechanistic pathways .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
